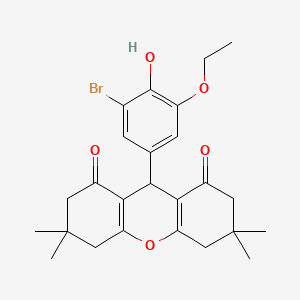![molecular formula C18H13N3OS2 B3436117 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3436117.png)
2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide
Übersicht
Beschreibung
2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide is a heterocyclic compound that contains a pyridine ring substituted with cyano, phenyl, and thiophene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a multi-step process involving the condensation of appropriate starting materials. For instance, the reaction of 2-aminothiophene with benzaldehyde and malononitrile can yield the desired pyridine derivative.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyridine derivative with a suitable thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted pyridine with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide exerts its effects involves:
Molecular Targets: The compound targets specific enzymes or receptors involved in cancer cell growth and proliferation.
Pathways: It may interfere with signaling pathways that regulate cell cycle progression, apoptosis, and DNA repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]oxy}acetamide
- 2-{[3-Cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]amino}acetamide
Uniqueness
- Structural Features : The presence of the sulfanyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
- Biological Activity : Its unique combination of substituents may result in enhanced anticancer activity compared to other derivatives.
Eigenschaften
IUPAC Name |
2-(3-cyano-6-phenyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c19-10-14-13(16-7-4-8-23-16)9-15(12-5-2-1-3-6-12)21-18(14)24-11-17(20)22/h1-9H,11H2,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWSONBFQNKSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CS3)C#N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B3436038.png)
![N-benzyl-4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B3436040.png)
![N-benzyl-4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B3436046.png)
![(2-IODOPHENYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B3436048.png)


![5-(4-methoxyphenyl)-3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3436061.png)
![2-(4-bromophenoxy)-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3436075.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B3436076.png)
![1-benzyl-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3436081.png)

![1-ethyl-N-{4-[(2-methoxyanilino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B3436093.png)
![N-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-2-[(4-PHENYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B3436096.png)

